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molecular formula C6H4Br2ClN B8412553 3-Bromo-5-bromomethyl-4-chloropyridine CAS No. 1633014-14-8

3-Bromo-5-bromomethyl-4-chloropyridine

Cat. No. B8412553
M. Wt: 285.36 g/mol
InChI Key: VKVYOMQLJAQYJI-UHFFFAOYSA-N
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Patent
US09181272B2

Procedure details

(5-Bromo-4-chloro-pyridin-3-yl)-methanol (400 mg, 1.80 mmol) and triphenylphosphine (566 mg, 2.16 mmol) are dissolved in DCM (20 mL) and N-bromosuccinimide (384 mg, 2.16 mmol) is added. The mixture is stirred for 4 hrs at room temperature. Then the reaction mixture is purified by flash column chromatography directly (without work-up) to give 300 mg of 3-bromo-5-bromomethyl-4-chloro-pyridine.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
566 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:10])=[C:4]([CH2:8]O)[CH:5]=[N:6][CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:30]N1C(=O)CCC1=O>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([CH2:8][Br:30])[C:3]=1[Cl:10]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC=1C(=C(C=NC1)CO)Cl
Name
Quantity
566 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
384 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 4 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction mixture is purified by flash column chromatography directly (without work-up)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1Cl)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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